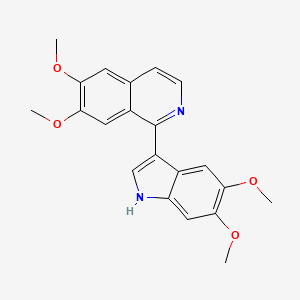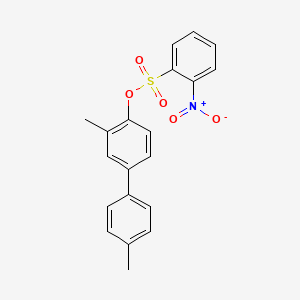![molecular formula C27H19N3O4 B10866938 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline](/img/structure/B10866938.png)
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline is a complex organic compound characterized by its unique structure, which includes a quinoxaline core substituted with benzyloxy, phenoxy, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
Preparation of Intermediates: The initial step involves the synthesis of intermediates such as 4-(benzyloxy)phenol and 4-(benzyloxy)phenoxybenzaldehyde
Coupling Reaction: The intermediates are then subjected to a Suzuki–Miyaura coupling reaction using palladium catalysts and boron reagents.
Final Assembly: The final step involves the assembly of the quinoxaline core with the substituted phenyl groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzyloxy group can be cleaved to form phenol derivatives.
Substitution: The phenoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the phenoxy and benzyloxy moieties.
Scientific Research Applications
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a key component in bacterial cytokinesis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Benzyloxy)phenoxy]benzaldehyde
- 2-(4-(Benzyloxy)phenoxy)-N’-(2-hydroxybenzylidene)acetohydrazide
- 2-(4-(Benzyloxy)phenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
Uniqueness
2-{4-[4-(Benzyloxy)phenoxy]-3-nitrophenyl}quinoxaline stands out due to its quinoxaline core, which imparts unique electronic and steric properties. This makes it more versatile in various chemical reactions and enhances its potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H19N3O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-nitro-4-(4-phenylmethoxyphenoxy)phenyl]quinoxaline |
InChI |
InChI=1S/C27H19N3O4/c31-30(32)26-16-20(25-17-28-23-8-4-5-9-24(23)29-25)10-15-27(26)34-22-13-11-21(12-14-22)33-18-19-6-2-1-3-7-19/h1-17H,18H2 |
InChI Key |
PQACNVQPTWSGAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-{[6-(Ethoxycarbonyl)-1,3-benzothiazol-2-yl]amino}-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B10866856.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4-(3-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10866857.png)
![2,2,6,6-Tetramethyl-1-[(phenylcarbonyl)oxy]piperidin-4-yl pyridine-4-carboxylate](/img/structure/B10866864.png)
![methyl {(4E)-4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10866868.png)
![3,4-dimethyl-N'-[(E)-(3-nitrophenyl)methylidene]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbohydrazide](/img/structure/B10866871.png)
![4-[3-(3-phenyl-1H-pyrazol-5-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10866873.png)


![6-(4-bromophenyl)-3-(furan-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10866895.png)

![(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10866913.png)
![9,9-dimethyl-2-(2-methylphenyl)-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866916.png)


